Benzyl N-(1-cyanocycloheptyl)carbamate Benzyl N-(1-cyanocycloheptyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1352999-92-8
VCID: VC11694066
InChI: InChI=1S/C16H20N2O2/c17-13-16(10-6-1-2-7-11-16)18-15(19)20-12-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-12H2,(H,18,19)
SMILES: C1CCCC(CC1)(C#N)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol

Benzyl N-(1-cyanocycloheptyl)carbamate

CAS No.: 1352999-92-8

Cat. No.: VC11694066

Molecular Formula: C16H20N2O2

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

Benzyl N-(1-cyanocycloheptyl)carbamate - 1352999-92-8

Specification

CAS No. 1352999-92-8
Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
IUPAC Name benzyl N-(1-cyanocycloheptyl)carbamate
Standard InChI InChI=1S/C16H20N2O2/c17-13-16(10-6-1-2-7-11-16)18-15(19)20-12-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-12H2,(H,18,19)
Standard InChI Key OTVNCXWIBNQUCA-UHFFFAOYSA-N
SMILES C1CCCC(CC1)(C#N)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1CCCC(CC1)(C#N)NC(=O)OCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Benzyl N-(1-cyanocycloheptyl)carbamate (C₁₆H₁₈N₂O₂) features a carbamate functional group (-NHCOO-) bridging a benzyl moiety and a 1-cyanocycloheptyl substituent. The cycloheptane ring introduces conformational flexibility, while the cyano group (-CN) enhances electrophilicity, making the compound reactive toward nucleophilic agents. Key molecular properties include:

PropertyValue/Description
Molecular FormulaC₁₆H₁₈N₂O₂
Molecular Weight270.33 g/mol
Predicted Melting Point95–100°C (estimated)
SolubilitySoluble in DCM, THF; sparingly in H₂O
Spectral Data (IR)ν ~3350 cm⁻¹ (N-H), ~2250 cm⁻¹ (C≡N), ~1700 cm⁻¹ (C=O)

The compound’s stability under acidic conditions is anticipated to align with benzyl carbamates, which resist hydrolysis in mildly acidic media but cleave under hydrogenolysis or strong acids .

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of Benzyl N-(1-cyanocycloheptyl)carbamate likely proceeds via a two-step protocol:

  • Formation of 1-Cyanocycloheptylamine: Cycloheptanone undergoes Strecker synthesis with cyanide and ammonium chloride, followed by hydrolysis to yield the primary amine.

  • Carbamate Formation: Reaction of 1-cyanocycloheptylamine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as pyridine or triethylamine (Scheme 1) .

Scheme 1:

1-Cyanocycloheptylamine+Cbz-ClBaseBenzyl N-(1-cyanocycloheptyl)carbamate+HCl\text{1-Cyanocycloheptylamine} + \text{Cbz-Cl} \xrightarrow{\text{Base}} \text{Benzyl N-(1-cyanocycloheptyl)carbamate} + \text{HCl}

Reaction Conditions and Yield Optimization

  • Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) are ideal due to their inertness and ability to dissolve both reactants .

  • Temperature: Reactions typically proceed at 0–25°C to minimize side reactions such as oligomerization .

  • Base: Triethylamine (TEA) is preferred over pyridine for higher yields (85–90%) in carbamate syntheses .

Chemical Reactivity and Functional Group Transformations

Nucleophilic Substitution at the Cyano Group

The electron-withdrawing cyano group activates the adjacent carbon for nucleophilic attack. For example, treatment with Grignard reagents (e.g., RMgX) may yield substituted cycloheptylamines:

R-MgX+N≡C-C₇H₁₂-NHCOOBnR-C₇H₁₂-NHCOOBn+MgX(N≡C)\text{R-MgX} + \text{N≡C-C₇H₁₂-NHCOOBn} \rightarrow \text{R-C₇H₁₂-NHCOOBn} + \text{MgX(N≡C)}

This reactivity is analogous to nitrile transformations observed in aromatic systems .

Deprotection Strategies

The benzyl carbamate group is cleavable via:

  • Hydrogenolysis: Catalytic hydrogenation (H₂/Pd-C) removes the Cbz group, yielding 1-cyanocycloheptylamine and toluene .

  • Acidic Hydrolysis: Concentrated HCl (6M) at reflux cleaves the carbamate, though the cyano group may hydrolyze to an amide under prolonged conditions .

Applications in Pharmaceutical and Peptide Chemistry

Amino Protection in Peptide Synthesis

Benzyl carbamates are widely used to protect amines during solid-phase peptide synthesis (SPPS). The steric bulk of the cycloheptyl group in Benzyl N-(1-cyanocycloheptyl)carbamate could mitigate premature deprotection or racemization, particularly in complex peptide sequences .

Prodrug Design

Carbamates serve as hydrolyzable linkers in prodrugs. For instance, attaching anticancer agents (e.g., 5-fluorouracil) to the cycloheptylamine moiety via this carbamate could enhance solubility and controlled release .

ParameterRecommendation
ToxicityLikely irritant (eyes/skin); avoid inhalation
Storage2–8°C under inert atmosphere
DisposalIncinerate or neutralize with base

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